molecular formula C24H25N5O3 B2749710 2-(3,4-dimethylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide CAS No. 1060334-85-1

2-(3,4-dimethylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide

カタログ番号 B2749710
CAS番号: 1060334-85-1
分子量: 431.496
InChIキー: DHCMTRIJDYHVPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups including a phenoxy group, a triazolo group, and a pyridazin group. These groups are common in many pharmaceuticals and could suggest that this compound has potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can participate in π-stacking interactions, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions including nucleophilic substitution and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several heterocyclic rings could result in a relatively high molecular weight and complexity .

科学的研究の応用

Novel GABAA Receptor Agonists

A study by Atack et al. (2006) explored a compound with a similar structural motif, focusing on its role as a GABAA receptor agonist. The research aimed at developing nonsedating anxiolytics by selectively targeting α2- and α3-containing GABAA receptors, showing promise in rodents and primates without causing sedation or significant side effects, indicating potential applications in anxiety and convulsion disorders (Atack et al., 2006).

Antimicrobial and Antifungal Activities

Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, demonstrating significant antimicrobial and antifungal activities. This study highlights the potential of such compounds in developing new treatments against bacterial and fungal infections (Hassan, 2013).

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) researched a compound acting as a neurokinin-1 (NK1) receptor antagonist, showing high efficacy in pre-clinical models of emesis and depression. This compound was characterized by its oral activity, water solubility, and suitability for both intravenous and oral administration, indicating its potential in treating related disorders (Harrison et al., 2001).

Molecular Docking and Antioxidant Activities

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, evaluating them through molecular docking screenings towards GlcN-6-P synthase. The study found moderate to good binding energies, indicating potential therapeutic applications. Additionally, these compounds exhibited antimicrobial and antioxidant activities, showcasing their versatility in pharmaceutical applications (Flefel et al., 2018).

Antiviral and Anticancer Activities

Shamroukh and Ali (2008) investigated the antiviral activity of newly synthesized triazolo[4,3-b]pyridazines against hepatitis-A virus (HAV), with some compounds showing promising effects. This research opens up avenues for developing new antiviral agents (Shamroukh & Ali, 2008).

Synthesis of Heterocyclic Systems

Deeb, Hassaneen, and Kotb (2005) explored the synthesis of different heterocycles from 3-hydrazinopyridazine, contributing to the development of novel pharmaceutical agents with potential therapeutic applications (Deeb, Hassaneen, & Kotb, 2005).

将来の方向性

Future research could focus on elucidating the synthesis, mechanism of action, and potential applications of this compound. This could involve in vitro and in vivo studies to determine its biological activity .

特性

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-9-10-20(15-17(16)2)32-18(3)24(30)25-13-14-31-22-12-11-21-26-27-23(29(21)28-22)19-7-5-4-6-8-19/h4-12,15,18H,13-14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCMTRIJDYHVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。